

"Ethyl 2-chloro-5-cyano-6-methylnicotinate" synonyms and alternative names

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Compound of Interest

Compound Name: *Ethyl 2-chloro-5-cyano-6-methylnicotinate*

Cat. No.: *B1302081*

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An In-depth Technical Guide to Ethyl 2-chloro-5-cyano-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a polysubstituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of functional groups—a chloro leaving group, a nitrile, a methyl group, and an ethyl ester on a pyridine ring—makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its role as a key intermediate in the development of pharmacologically active molecules.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a compilation of synonyms and alternative names for **Ethyl 2-chloro-5-cyano-6-methylnicotinate** is provided below.

Synonym	Source
Ethyl 2-chloro-5-cyano-6-methylpyridine-3-carboxylate	Chemical Supplier Catalogues [1]
6-Chloro-5-(ethoxycarbonyl)-2-methylnicotinonitrile	Chemical Supplier Catalogues [1]
2-Chloro-5-cyano-3-(ethoxycarbonyl)-6-methylpyridine	Chemical Supplier Catalogues [1]
CAS Number	75894-43-8

Quantitative Data

The physical and chemical properties of **Ethyl 2-chloro-5-cyano-6-methylnicotinate** are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₉ ClN ₂ O ₂	
Molecular Weight	224.65 g/mol	
Appearance	Solid	[2]
Melting Point	49-51 °C	
Purity	Typically ≥95%	[1]
IUPAC Name	ethyl 2-chloro-5-cyano-6-methylnicotinate	
InChI Code	1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)6(2)13-9(8)11/h4H,3H2,1-2H3	
InChI Key	VDAPYXHAXWXNDK-UHFFFAOYSA-N	
Storage Temperature	Ambient	

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of **Ethyl 2-chloro-5-cyano-6-methylnicotinate** and its subsequent chemical transformations.

Synthesis of Ethyl 2-chloro-5-cyano-6-methylnicotinate

A robust and scalable three-step synthesis has been developed for the multikilogram manufacture of **Ethyl 2-chloro-5-cyano-6-methylnicotinate**[3]. The process begins with the formation of an enaminone, followed by condensation with malononitrile to form a cyanopyridinone intermediate, which is then chlorinated.

Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate

- To a suitable reactor, charge ethyl acetoacetate, ethanol, and N,N-dimethylformamide dimethylacetal (DMFDMA).
- Warm the mixture to an internal temperature of 41–43 °C and hold for 5 to 6 hours, monitoring for the consumption of ethyl acetoacetate by gas chromatography (GC).
- Cool the reaction mixture to 20–25 °C.
- Add triethylamine, followed by the slow addition of a solution of malononitrile in ethanol, ensuring the temperature is maintained between 25 and 36 °C.
- The product, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate, precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate

- In a reactor equipped with a mechanical stirrer and condenser, charge the cyanopyridinone intermediate from Step 1, acetonitrile, and phosphorus oxychloride (POCl₃).
- Heat the mixture to 80–85 °C and stir for approximately 20 hours under a nitrogen atmosphere, monitoring the reaction by high-performance liquid chromatography (HPLC).
- Cool the reaction mixture to 0–5 °C.

- Add methyl tert-butyl ether (MTBE), followed by the cautious, slow addition of purified water over 1.5 hours, maintaining the temperature between 0 and 15 °C due to the exothermic quench of POCl_3 .
- After the quench, the product can be isolated through workup and solvent exchange to ethanol, followed by precipitation with water and filtration to afford Ethyl 6-chloro-5-cyano-2-methylnicotinate in high yield and purity[3].

Reactions of Ethyl 2-chloro-5-cyano-6-methylnicotinate

The 2-chloro substituent on the pyridine ring is a versatile handle for introducing various functionalities through nucleophilic aromatic substitution.

1. Nucleophilic Aromatic Substitution with Amines

This reaction is a common strategy for introducing amino groups at the 2-position of the pyridine ring, a key step in the synthesis of various biologically active compounds.

- General Procedure:
 - To a stirred solution of **Ethyl 2-chloro-5-cyano-6-methylnicotinate** in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP), add the desired amine (e.g., 4,4-difluoroazepane or morpholine) and a base (e.g., N-ethyl-N-isopropylpropan-2-amine or potassium carbonate).
 - Heat the reaction mixture (e.g., to 70 °C or 100 °C) for a period of 2 to 3 hours.
 - Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
 - Upon completion, cool the reaction mixture to room temperature.
 - Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent like ethyl acetate.
 - The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrated under reduced pressure.
 - The crude product can be purified by silica gel chromatography.

2. Reductive Dechlorination

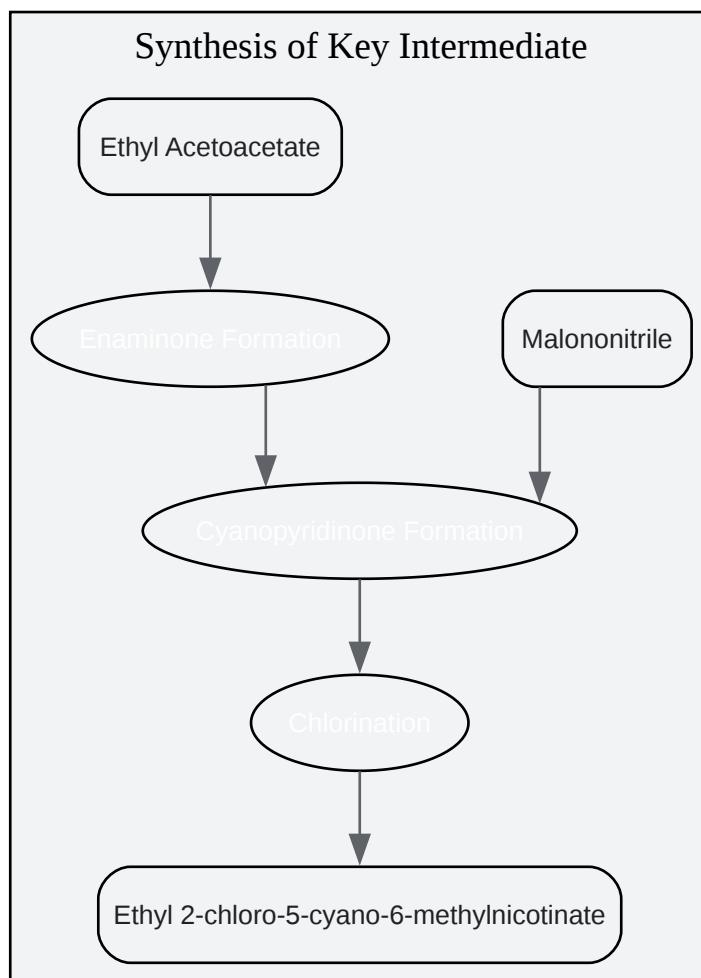
The chloro group can be removed to yield the corresponding des-chloro nicotinic acid derivative.

- Procedure:

- To a solution of **Ethyl 2-chloro-5-cyano-6-methylNicotinate** in a solvent mixture (e.g., dioxane-THF-DMF), add an aqueous solution of ammonium chloride.
- Add zinc powder portionwise at room temperature.
- Stir the reaction mixture at room temperature for approximately 3 hours.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic solids.
- Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 5-cyano-6-methylnicotinate.

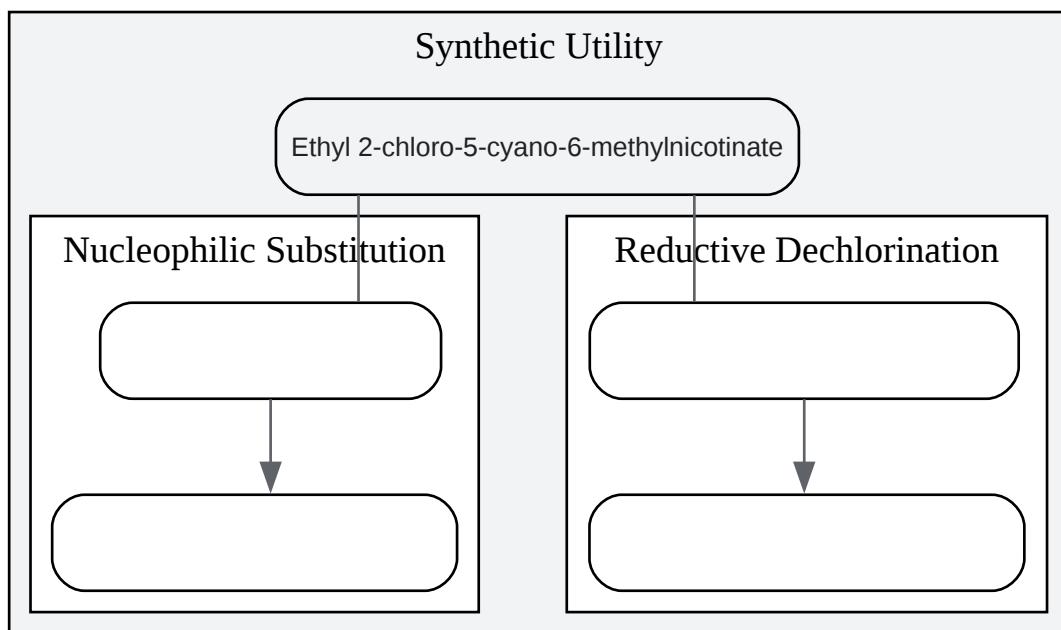
Signaling Pathways and Experimental Workflows

As a synthetic intermediate, **Ethyl 2-chloro-5-cyano-6-methylNicotinate** does not have a known direct biological signaling pathway. Its significance lies in its role as a precursor to molecules that do interact with biological systems. The following diagrams illustrate the synthetic workflow and logical relationships in the preparation and further functionalization of this key intermediate.



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Caption: Synthetic pathway for **Ethyl 2-chloro-5-cyano-6-methylnicotinate**.



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Caption: Reactions of **Ethyl 2-chloro-5-cyano-6-methylnicotinate**.

Conclusion

Ethyl 2-chloro-5-cyano-6-methylnicotinate is a valuable and versatile intermediate in organic synthesis. The availability of scalable synthetic routes and the reactivity of its chloro substituent make it an attractive starting material for the construction of diverse and complex heterocyclic scaffolds. This guide provides essential technical information to support its use in research and development, particularly in the field of medicinal chemistry for the discovery of new therapeutic agents.

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